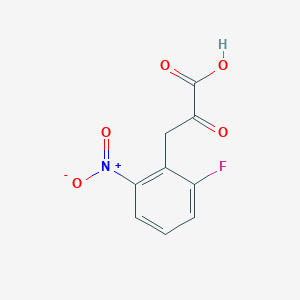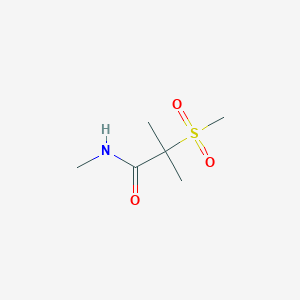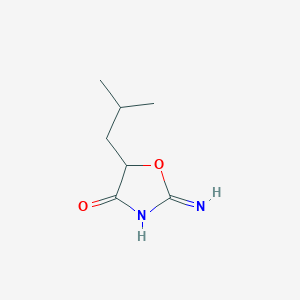
Bis(4-aminobutyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-aminobutyl)(methyl)amine is a chemical compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally characterized by a butane backbone with amino groups attached at the 1 and 4 positions, and an additional methyl group attached to one of the nitrogen atoms. Polyamines like this compound play crucial roles in cellular functions, including cell growth, proliferation, and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.
Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: A chemiluminescent compound used in bioassays and imaging.
Agmatine: A biogenic amine derived from arginine, involved in neurotransmission and cellular signaling.
Spermidine: A polyamine involved in cellular growth and differentiation.
Uniqueness
Bis(4-aminobutyl)(methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to modulate polyamine metabolism makes it a valuable tool in research focused on cell growth, differentiation, and therapeutic applications.
Propiedades
Fórmula molecular |
C9H23N3 |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3 |
Clave InChI |
YGSZVVMFWRFFCI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCN)CCCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine](/img/structure/B8379822.png)


![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)
![N-[(2R*,3S*)-5-fluoro-3-hydroxy-2-methylpentanoyl]-2-benzoxazolone](/img/structure/B8379854.png)



![2-[(1-Benzothien-2-ylcarbonyl)amino]nicotinic acid](/img/structure/B8379876.png)



